molecular formula C11H13FN2 B13249582 5-(Butylamino)-2-fluorobenzonitrile

5-(Butylamino)-2-fluorobenzonitrile

Cat. No.: B13249582
M. Wt: 192.23 g/mol
InChI Key: TVXILWXMNYFZBH-UHFFFAOYSA-N
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Description

5-(Butylamino)-2-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a butylamino group attached to the benzene ring, which is also substituted with a fluorine atom and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylamino)-2-fluorobenzonitrile typically involves the following steps:

    Nitration: The starting material, 2-fluorobenzonitrile, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The resulting amine is then alkylated with butyl bromide in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Butylamino)-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The butylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Nucleophiles such as sodium azide or thiourea can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Replacement of the fluorine atom with other functional groups.

Scientific Research Applications

5-(Butylamino)-2-fluorobenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Butylamino)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Butylamino)-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.

    5-(Butylamino)-2-bromobenzonitrile: Similar structure but with a bromine atom instead of fluorine.

    5-(Butylamino)-2-iodobenzonitrile: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

5-(Butylamino)-2-fluorobenzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H13FN2

Molecular Weight

192.23 g/mol

IUPAC Name

5-(butylamino)-2-fluorobenzonitrile

InChI

InChI=1S/C11H13FN2/c1-2-3-6-14-10-4-5-11(12)9(7-10)8-13/h4-5,7,14H,2-3,6H2,1H3

InChI Key

TVXILWXMNYFZBH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C=C1)F)C#N

Origin of Product

United States

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